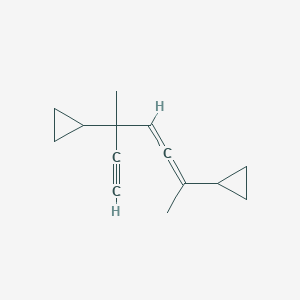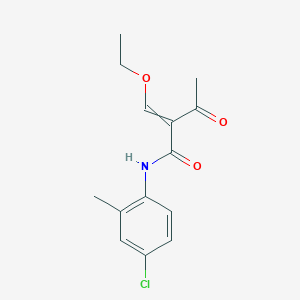![molecular formula C14H16O2 B14589615 2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one CAS No. 61078-49-7](/img/structure/B14589615.png)
2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one is an organic compound with the molecular formula C14H16O2 It is a derivative of cycloheptanone, featuring a hydroxyphenyl group attached to the cycloheptane ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one typically involves the condensation of cycloheptanone with 4-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of a methylene bridge, linking the hydroxyphenyl group to the cycloheptane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cycloheptanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-oxophenyl)methylidene]cycloheptan-1-one.
Reduction: Formation of 2-[(4-hydroxyphenyl)methylidene]cycloheptanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cycloheptanone: The parent compound, lacking the hydroxyphenyl group.
4-Hydroxybenzaldehyde: The aromatic aldehyde used in the synthesis of the compound.
2-[(4-Methoxyphenyl)methylidene]cycloheptan-1-one: A similar compound with a methoxy group instead of a hydroxy group.
Uniqueness
2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one is unique due to the presence of both the cycloheptane ring and the hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
61078-49-7 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
2-[(4-hydroxyphenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C14H16O2/c15-13-8-6-11(7-9-13)10-12-4-2-1-3-5-14(12)16/h6-10,15H,1-5H2 |
InChI 键 |
WRKHXASJMRHGRL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=CC2=CC=C(C=C2)O)C(=O)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
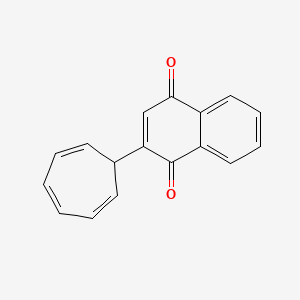
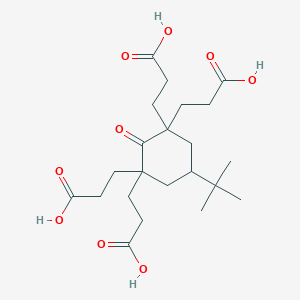
![Ethyl 3-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14589557.png)

![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
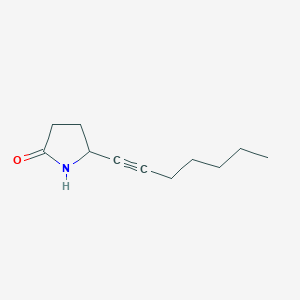
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
